Chebulic acid

Vue d'ensemble

Description

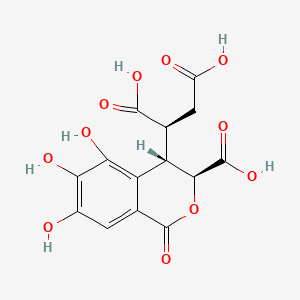

Chebulic acid is a phenolic compound isolated from the ripe fruits of Terminalia chebula . This compound possesses an isomer, neochebulic acid . Chebulic acid is a component of transformed ellagitannins such as chebulagic acid or chebulinic acid . It has gained significant attention due to its diverse pharmacological activities and potential therapeutic applications .

Synthesis Analysis

The first total synthesis of racemic Chebulic acid has been reported . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative . The side chain of the target compound was then introduced by conjugated addition of a cuprate reagent derived from dimethyl succinate . The overall synthetic route consists of nine consecutive steps and was accomplished in 15% overall yield .

Molecular Structure Analysis

Chebulic acid has a molecular formula of C14H12O11 . Its molecular weight is 356.24 .

Chemical Reactions Analysis

Chebulic acid has been found to have various biological effects, such as antioxidants . It exhibits no inhibitory effect on IAV entry or RNA replication during the virus replication cycle . It also inhibits the growth of various bacteria, fungi, and viruses .

Physical And Chemical Properties Analysis

Chebulic acid has a molecular weight of 356.24 . It is soluble in DMSO at 150 mg/mL .

Applications De Recherche Scientifique

Chebulic acid, derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . Here are some more applications of Chebulic acid:

-

Antioxidant Activity

- Application : Chebulic acid possesses strong antioxidant properties, protecting against oxidative damage and showing promise in preventing chronic diseases like cardiovascular disorders and cancer .

- Method : It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species .

- Results : This antioxidant activity contributes to its potential role in preventing various chronic diseases, such as cardiovascular disorders, neurodegenerative diseases, and cancer .

-

Anti-inflammatory Activity

- Application : Chebulic acid also possesses anti-inflammatory properties .

- Method : It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body .

- Results : This makes it a promising candidate for the treatment of inflammatory conditions like arthritis and inflammatory bowel disease .

-

Antimicrobial Activity

-

Anticancer Activity

- Application : In addition, chebulic acid has demonstrated anticancer activity .

- Method : It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .

- Results : These findings suggest its potential as a chemopreventive and therapeutic agent against various types of cancers .

-

Anti-diabetic and Anti-hyperlipidemic Activities

-

Hepatoprotective and Neuroprotective Activities

-

Neuroprotective Effects

-

Skin-Protective and Anti-Aging Effects

-

Gastroprotective Effects

-

Treatment of Respiratory Conditions

-

Treatment of Hemorrhoids

-

Treatment of Cold and Cough

Safety And Hazards

Chebulic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(3S,4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZMWVAACFYLBI-XJEVXTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)[C@@H]([C@H](OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chebulic acid | |

CAS RN |

23725-05-5 | |

| Record name | Chebulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23725-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chebulic acid, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66Q7V3DPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

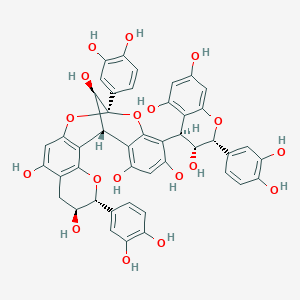

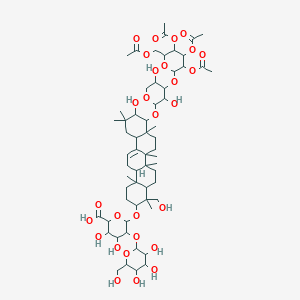

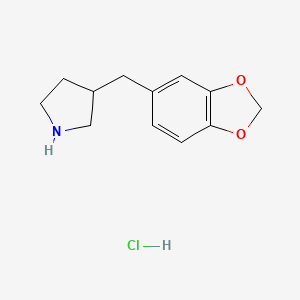

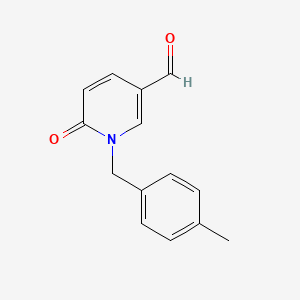

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)